molecular formula C18H20ClN5S B12623092 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

Cat. No.: B12623092
M. Wt: 373.9 g/mol
InChI Key: SRGRQTQTJIGYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-methylphenyl group, a propylsulfanyl group, and a tetrahydropyrazolo-pyrimido-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo-pyrimido-pyrimidine structure, followed by the introduction of the chloro-methylphenyl and propylsulfanyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-(4-(trichloromethyl)phenyl)urea
  • N-(3-Chloro-4-methylphenyl)urea
  • 3-Chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its unique combination of functional groups and its tetrahydropyrazolo-pyrimido-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20ClN5S

Molecular Weight

373.9 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-8-propylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene

InChI

InChI=1S/C18H20ClN5S/c1-3-9-25-18-22-17-14(16-20-7-4-8-23(16)18)11-21-24(17)13-6-5-12(2)15(19)10-13/h5-6,10-11H,3-4,7-9H2,1-2H3

InChI Key

SRGRQTQTJIGYAK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C=NN2C3=CC(=C(C=C3)C)Cl)C4=NCCCN41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.